

2,5-Dichlorophenylhydrazine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichlorophenylhydrazine

Cat. No.: B1582824

[Get Quote](#)

An In-depth Technical Guide to **2,5-Dichlorophenylhydrazine**: Synthesis, Characterization, and Application

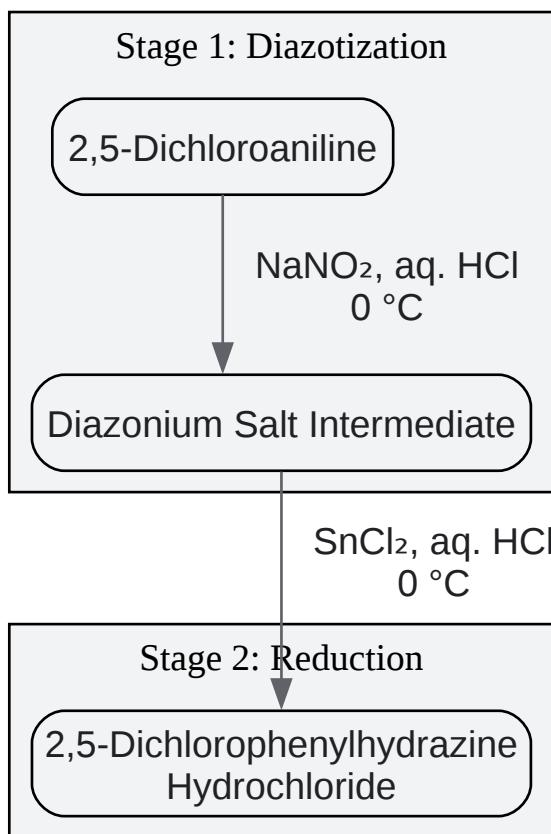
Abstract

This technical guide provides a comprehensive overview of **2,5-Dichlorophenylhydrazine** (CAS No: 305-15-7), a critical chemical intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, outlines key applications rooted in its chemical reactivity, and establishes robust analytical and safety procedures. The guide is structured to serve as a practical, field-proven resource, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the presented methodologies.

Core Physicochemical Properties

2,5-Dichlorophenylhydrazine is a halogenated aromatic hydrazine that typically appears as an off-white to light yellow crystalline solid at room temperature.^[1] Its structural and physical characteristics are fundamental to its reactivity and handling. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties, solubility, and metabolic profile when incorporated into larger molecules.

The core identifiers and properties are summarized below for quick reference.


Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	[2] [3] [4] [5] [6]
Molecular Weight	177.03 g/mol	[2] [3] [5] [7]
CAS Number	305-15-7	[2] [3] [4] [6]
IUPAC Name	(2,5-dichlorophenyl)hydrazine	[2] [5]
Appearance	Off-white to light yellow solid	[1]
Melting Point	102-103.5 °C	[2] [7] [8]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane)	[1]
InChI Key	LZKWWERBNXLGLI-UHFFFAOYSA-N	[2] [4] [6]

Synthesis and Mechanistic Rationale

The most common laboratory and industrial synthesis of **2,5-Dichlorophenylhydrazine** and its salts originates from 2,5-dichloroaniline.[\[9\]](#) The process is a classic example of diazo chemistry, involving a two-step sequence of diazotization followed by reduction. Understanding the mechanism is crucial for optimizing reaction conditions and ensuring product purity.

Synthesis Workflow Diagram

The following diagram illustrates the two-stage conversion of 2,5-dichloroaniline into the target hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,5-Dichlorophenylhydrazine HCl**.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of **2,5-Dichlorophenylhydrazine** hydrochloride from 2,5-dichloroaniline.^[9]

Step 1: Diazotization of 2,5-Dichloroaniline

- In a reaction vessel equipped with a stirrer and cooling bath, suspend 2,5-dichloroaniline in aqueous hydrochloric acid.
- Cool the mixture to 0 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise. The reaction is exothermic, so the addition rate must be controlled to keep the temperature at 0 °C.
- Stir the mixture for 30 minutes at 0 °C after the addition is complete to ensure full conversion to the 2,5-dichlorophenyl diazonium chloride intermediate.

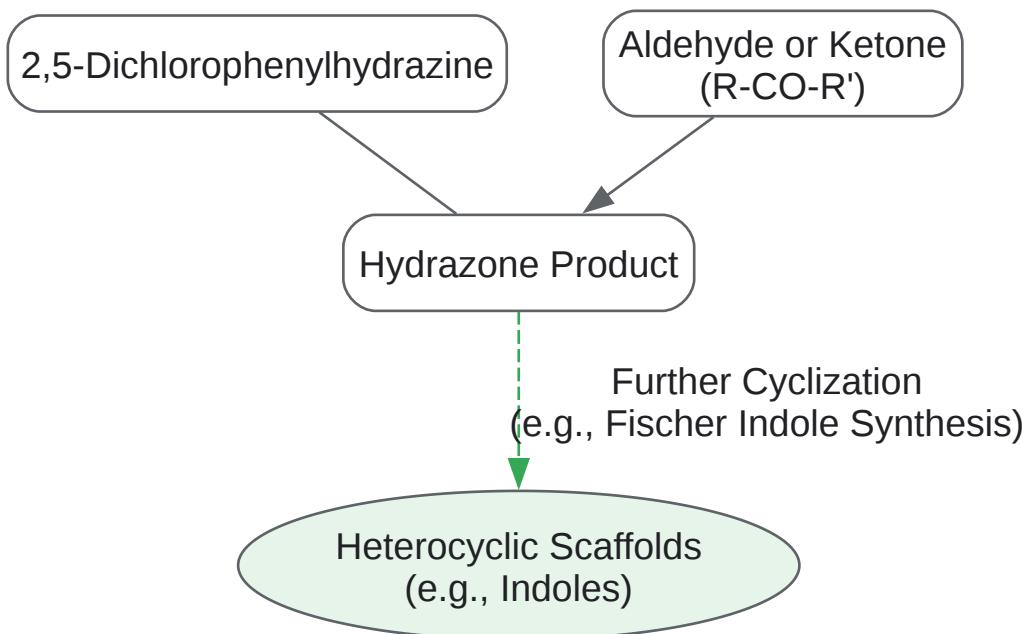
Step 2: Reduction of the Diazonium Salt

- In a separate vessel, prepare a solution of tin(II) chloride (SnCl_2) in concentrated hydrochloric acid and cool it to 0 °C. SnCl_2 is a classic and effective reducing agent for diazonium salts.
- Slowly add the cold diazonium salt solution from Step 1 to the SnCl_2 solution. The hydrazine nitrogen-nitrogen single bond is formed during this reduction step.
- Allow the reaction to stir for 1 hour at 0 °C.[9]
- Collect the resulting precipitate, which is the **2,5-Dichlorophenylhydrazine** hydrochloride salt, by vacuum filtration.
- Wash the product with a small amount of cold water or isopropanol to remove residual acids and salts, then dry under vacuum.

Chemical Reactivity and Core Applications

As a hydrazine derivative, the reactivity of **2,5-Dichlorophenylhydrazine** is dominated by its nucleophilic $-\text{NH}_2$ group. This functionality makes it a versatile building block in organic synthesis.[1][10]

Key Reactions


- Formation of Hydrazones: It readily reacts with aldehydes and ketones in condensation reactions to form stable hydrazones. This reaction is fundamental in both synthesis and analytical derivatization.[10]
- Fischer Indole Synthesis: Phenylhydrazines are cornerstone reagents in the Fischer indole synthesis, a powerful method for constructing the indole ring system prevalent in many pharmaceuticals.

- Cyclization Reactions: The hydrazine moiety can participate in cyclization reactions to form a variety of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry.[10]

Primary Applications

The compound's primary role is as a chemical intermediate.

- Pharmaceuticals and Agrochemicals: It serves as a starting material or key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[1] Substituted phenylhydrazines are widely used to synthesize drugs for cancer, diabetes, and viral infections.[11]
- Dye Manufacturing: Hydrazine derivatives are also employed in the synthesis of various dyes.[1]
- Analytical Chemistry: Its ability to react with carbonyl compounds allows it to be used as a derivatizing agent, modifying target molecules to improve their detection and analysis by techniques like chromatography.[10] For example, it has been used in the preparation of D-erythrose 2,5-dichlorophenylhydrazone for analytical purposes.[7][8][12]

[Click to download full resolution via product page](#)

Caption: Reaction of **2,5-Dichlorophenylhydrazine** to form hydrazones.

Analytical Characterization

Ensuring the purity and identity of **2,5-Dichlorophenylhydrazine** is paramount for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment and impurity profiling.[6][13]

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for the analysis of **2,5-Dichlorophenylhydrazine**. Method validation (assessing linearity, accuracy, and precision) is required for use in a regulated environment.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the **2,5-Dichlorophenylhydrazine** sample.
- Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

2. Chromatographic Conditions:

- The following conditions are a robust starting point for method development.

Parameter	Recommended Setting	Rationale
Column	C18 Reverse-Phase (e.g., Waters X-Bridge C18)	Provides good retention and selectivity for non-polar to moderately polar aromatic compounds. [13]
Mobile Phase	Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid)	Acetonitrile is a common organic modifier. The acid improves peak shape and suppresses silanol interactions. Formic acid is preferred for MS compatibility. [6]
Gradient/Isocratic	Gradient elution is recommended for separating potential impurities with different polarities.	
Flow Rate	1.0 mL/min	Standard for analytical columns.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Volume	5 µL	
Detector	UV at 254 nm	The aromatic ring provides strong chromophoric activity at this wavelength.

3. System Suitability:

- Before sample analysis, perform replicate injections of a standard solution.
- The Relative Standard Deviation (RSD) of the peak area should be less than 2.0% to ensure system precision.

4. Data Interpretation:

- The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.
- Spectroscopic data from techniques like Infrared (IR) and Mass Spectrometry (MS) should be used for definitive structural confirmation.[2][5]

Safety, Handling, and Hazard Management

2,5-Dichlorophenylhydrazine is a hazardous chemical and must be handled with appropriate precautions.[14] All personnel must be trained on its specific risks before handling.

GHS Hazard Classification

Hazard Class	Category	Statement
Acute Toxicity, Oral	Category 3	Toxic if swallowed[5][14]
Acute Toxicity, Dermal	Category 4	Harmful in contact with skin[14]
Acute Toxicity, Inhalation	Category 4	Harmful if inhaled[14]
Skin Corrosion/Irritation	Category 2	Causes skin irritation[5][14]
Serious Eye Damage/Irritation	Category 2	Causes serious eye irritation[5][14]
Combustibility	-	Dust can form an explosive mixture with air[14][15]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure eyewash stations and safety showers are readily accessible.[14]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
 - Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[15]

- Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with P2 cartridges.[7]
- Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[15] Avoid generating dust. Wash hands thoroughly after handling.[15] Store in a cool, dry, well-ventilated place in a tightly sealed container.[15][16]

First Aid Measures

- If Swallowed: Immediately call a POISON CENTER or doctor.[15] Rinse mouth. Do not induce vomiting.
- If on Skin: Take off all contaminated clothing immediately. Wash with plenty of soap and water.[15]
- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[14][15]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[15]

Conclusion

2,5-Dichlorophenylhydrazine is a valuable yet hazardous chemical intermediate. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical sector, is well-established. Professionals working with this compound must possess a thorough understanding of its properties, synthesis, and reactivity. Adherence to rigorous analytical and safety protocols is not merely a matter of compliance but a fundamental requirement for ensuring scientific integrity and personnel safety. This guide serves as a foundational resource to support the safe and effective use of **2,5-Dichlorophenylhydrazine** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 5. (2,5-Dichlorophenyl)hydrazine | C₆H₆Cl₂N₂ | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrazine, (2,5-dichlorophenyl)- | SIELC Technologies [sielc.com]
- 7. 2,5-Dichlorophenylhydrazine 98 305-15-7 [sigmaaldrich.com]
- 8. 2,5-DICHLOROPHENYLHYDRAZINE | 305-15-7 [chemicalbook.com]
- 9. 2,5-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Buy 2,5-Dichlorophenylhydrazine | 305-15-7 [smolecule.com]
- 11. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 12. 2,5-DICHLOROPHENYLHYDRAZINE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2,5-Dichlorophenylhydrazine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582824#2-5-dichlorophenylhydrazine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com